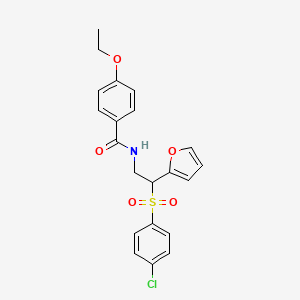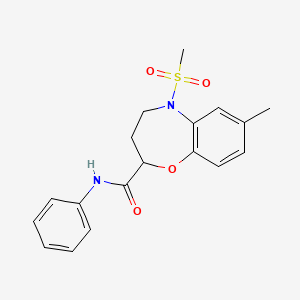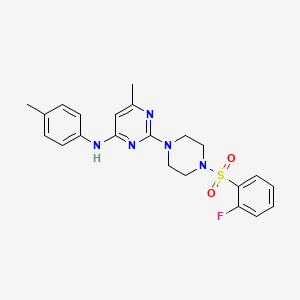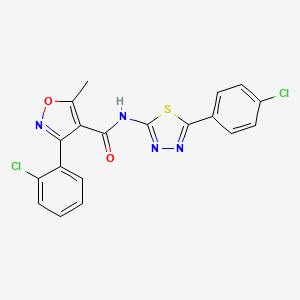![molecular formula C26H24N2O4S B11251324 N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-[3-(thiophen-2-ylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B11251324.png)
N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-[3-(thiophen-2-ylcarbonyl)-1H-indol-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(8-メチル-3,4-ジヒドロ-2H-1,5-ベンゾジオキセピン-7-イル)メチル]-2-[3-(チオフェン-2-イルカルボニル)-1H-インドール-1-イル]アセトアミドは、ベンゾジオキセピン、チオフェン、インドールのユニークな組み合わせを特徴とする複雑な有機化合物です。
合成方法
合成ルートと反応条件
N-[(8-メチル-3,4-ジヒドロ-2H-1,5-ベンゾジオキセピン-7-イル)メチル]-2-[3-(チオフェン-2-イルカルボニル)-1H-インドール-1-イル]アセトアミドの合成は、通常、複数段階の有機反応を伴います。主なステップは次のとおりです。
ベンゾジオキセピン部分の形成: これは、適切な前駆体を酸性または塩基性条件下で環化させることで達成できます。
インドール誘導体の合成: インドール誘導体は、フェニルヒドラジンとケトンまたはアルデヒドを酸性条件下で反応させるフィッシャーインドール合成などの方法で合成できます.
カップリング反応: 最後のステップは、ベンゾジオキセピンとインドールの部分をチオフェン誘導体と、穏やかな条件下でカップリング剤(例:EDC、DCC)などの試薬を使用してカップリングすることです。
工業的生産方法
この化合物の工業的生産は、収率と純度を高くするために上記の合成ルートの最適化を含む可能性があります。これには、連続フロー反応器、高度な精製技術、厳格な品質管理対策の使用が含まれる場合があります。
化学反応解析
反応の種類
N-[(8-メチル-3,4-ジヒドロ-2H-1,5-ベンゾジオキセピン-7-イル)メチル]-2-[3-(チオフェン-2-イルカルボニル)-1H-インドール-1-イル]アセトアミドは、次のようなさまざまな種類の化学反応を起こすことができます。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤を使用して実行できます。
置換: この化合物は、存在する官能基に応じて、求核置換反応または求電子置換反応に関与できます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 乾燥エーテル中の水素化アルミニウムリチウム。
置換: N-ブロモスクシンイミドなどのハロゲン化剤による臭素化。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。たとえば、酸化はカルボン酸を生じる可能性があり、一方、還元はアルコールまたはアミンを生じる可能性があります。
科学研究における用途
N-[(8-メチル-3,4-ジヒドロ-2H-1,5-ベンゾジオキセピン-7-イル)メチル]-2-[3-(チオフェン-2-イルカルボニル)-1H-インドール-1-イル]アセトアミドには、いくつかの科学研究における用途があります。
医薬品化学: この化合物のユニークな構造は、特に特定の酵素または受容体を標的とした医薬品開発の潜在的な候補となっています。
有機合成: これは、より複雑な分子の合成のためのビルディングブロックとして使用できます。
材料科学: この化合物の特性は、特定の電気的または光学的特性を持つ新しい材料の開発に利用できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(8-METHYL-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the preparation of the benzodioxepin moiety, followed by the introduction of the thiophene and indole groups through various coupling reactions. Common reagents used in these reactions include alkyl halides, thiophene carboxylic acids, and indole derivatives. Reaction conditions may vary, but they often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
N-[(8-METHYL-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
N-[(8-METHYL-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.
作用機序
N-[(8-メチル-3,4-ジヒドロ-2H-1,5-ベンゾジオキセピン-7-イル)メチル]-2-[3-(チオフェン-2-イルカルボニル)-1H-インドール-1-イル]アセトアミドの作用機序は、酵素や受容体などの分子標的との相互作用を伴います。この化合物は、水素結合、疎水性相互作用、またはファンデルワールス力でこれらの標的に結合し、生体経路の調節につながる可能性があります。
類似の化合物との比較
類似の化合物
インドール誘導体: インドール-3-酢酸やインドール-3-カルビノールなどの化合物は、インドール部分を共有しており、さまざまな生物学的活性を持っています.
チオフェン誘導体: チオフェン-2-カルボン酸やチオフェン-3-カルボキサミドは、チオフェン部分を有する化合物の例です。
独自性
N-[(8-メチル-3,4-ジヒドロ-2H-1,5-ベンゾジオキセピン-7-イル)メチル]-2-[3-(チオフェン-2-イルカルボニル)-1H-インドール-1-イル]アセトアミドは、ベンゾジオキセピン、チオフェン、インドールの組み合わせが特徴であり、より単純な類似体には見られない独特の化学的および生物学的特性を付与しています。
類似化合物との比較
Similar Compounds
3,4-Dihydro-2H-1,5-benzodioxepin-7-amine: A related compound with similar structural features.
Thiophene-2-carboxylic acid derivatives: Compounds with the thiophene moiety that exhibit similar chemical reactivity.
Indole derivatives: Molecules containing the indole structure, which are widely studied for their biological activities.
Uniqueness
N-[(8-METHYL-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-[3-(THIOPHENE-2-CARBONYL)-1H-INDOL-1-YL]ACETAMIDE is unique due to its combination of benzodioxepin, thiophene, and indole moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
分子式 |
C26H24N2O4S |
|---|---|
分子量 |
460.5 g/mol |
IUPAC名 |
N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-[3-(thiophene-2-carbonyl)indol-1-yl]acetamide |
InChI |
InChI=1S/C26H24N2O4S/c1-17-12-22-23(32-10-5-9-31-22)13-18(17)14-27-25(29)16-28-15-20(19-6-2-3-7-21(19)28)26(30)24-8-4-11-33-24/h2-4,6-8,11-13,15H,5,9-10,14,16H2,1H3,(H,27,29) |
InChIキー |
JKJPAOOTLWQESN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1CNC(=O)CN3C=C(C4=CC=CC=C43)C(=O)C5=CC=CS5)OCCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-allyl-N-(2,5-dimethoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11251247.png)
![N-(2,4-dimethylphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11251251.png)
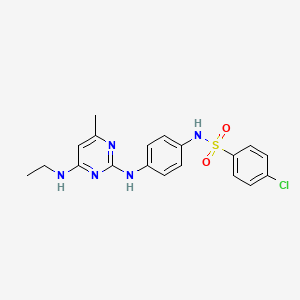
![6-methyl-4-[(4-methylphenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11251261.png)
![N-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]cyclopentyl}-4-methoxyaniline](/img/structure/B11251263.png)
![1-(Azepan-1-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B11251264.png)

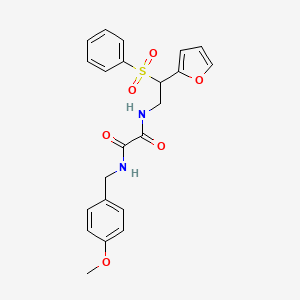
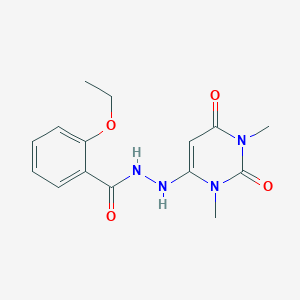
![N-benzyl-6-[4-(4-ethoxybenzoyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B11251280.png)
